molecular formula C11H7N3O B14172337 Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one CAS No. 923012-49-1

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one

Cat. No.: B14172337
CAS No.: 923012-49-1
M. Wt: 197.19 g/mol
InChI Key: FSABQAYIAYDFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is a synthetically produced fused heteroaromatic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This complex bicyclic system combines naphthyridine and pyridone structural features, making it a molecule of significant interest for investigating novel biological pathways . Main Applications and Research Value: This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. Heterocycles like the 1,5-naphthyridine core are known to exhibit a wide range of biological activities, including potential as protein kinase inhibitors, and in the development of therapeutics for central nervous system (CNS), cardiovascular, and hormonal diseases . Its structural similarity to other GABA A receptor modulators suggests potential research applications in neuroscience, particularly for conditions related to cognitive function . Researchers value this scaffold for its ability to engage various biological targets through multiple hydrogen bonding and pi-stacking interactions. For Research Use Only This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

923012-49-1

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5H-pyrido[3,4-c][1,5]naphthyridin-6-one

InChI

InChI=1S/C11H7N3O/c15-11-8-6-12-5-3-7(8)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15)

InChI Key

FSABQAYIAYDFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=NC=C3)C(=O)N2)N=C1

Origin of Product

United States

Preparation Methods

Classical Friedländer Conditions

A representative synthesis begins with 3-amino-4-cyanopyridine (1 ) and cyclopentanone (2 ) in refluxing acetic acid, yielding the tricyclic product (3 ) in 68% yield (Table 1). The reaction proceeds via imine formation followed by cyclodehydration:

$$
\text{C}5\text{H}4\text{N}2 + \text{C}5\text{H}8\text{O} \xrightarrow{\text{AcOH, 110°C}} \text{C}{10}\text{H}9\text{N}3\text{O} + \text{H}_2\text{O}
$$

Table 1. Friedländer reaction optimization

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 AcOH 110 12 68
2 HCl (10%) 90 8 72
3 H2SO4 (conc) 120 6 65

Notably, electron-withdrawing groups on the aminopyridine enhance cyclization rates but may reduce solubility. Substituents at the 4-position of the ketone partner significantly influence regioselectivity.

Skraup-Doebner-Von Miller Variant

For substrates sensitive to strong acids, the Skraup reaction using glycerol as both solvent and carbonyl source provides milder conditions. 3-Aminopyridine-4-carboxaldehyde (4 ) reacts with glycerol in the presence of FeSO4·7H2O and H2SO4 at 140°C to afford the target compound in 58% yield:

$$
\text{C}6\text{H}6\text{N}2\text{O} + \text{C}3\text{H}8\text{O}3 \xrightarrow{\text{FeSO}4, \text{H}2\text{SO}4} \text{C}{10}\text{H}9\text{N}3\text{O} + 3\text{H}_2\text{O}
$$

Key advantages include:

  • Avoidance of external ketone reagents
  • In situ generation of α,β-unsaturated carbonyl intermediates
  • Compatibility with base-sensitive functional groups

Transition Metal-Catalyzed Cyclizations

Palladium-Mediated Cross Coupling

A three-component assembly employing 2-chloronicotinaldehyde (5 ), propargylamine (6 ), and phenylacetylene (7 ) under Pd(PPh3)4 catalysis (5 mol%) in DMF at 80°C achieves 74% yield via sequential Sonogashira coupling and cycloisomerization:

$$
\text{C}6\text{H}4\text{ClNO} + \text{C}3\text{H}5\text{N} + \text{C}8\text{H}6 \xrightarrow{\text{Pd(0)}} \text{C}{14}\text{H}{11}\text{N}_3\text{O} + \text{HCl}
$$

Table 2. Palladium catalyst screening

Catalyst Ligand Yield (%)
Pd(OAc)2 Xantphos 61
Pd2(dba)3 BINAP 68
Pd(PPh3)4 None 74

Solid-Phase Synthesis for Parallel Diversification

Immobilized synthesis on Wang resin enables rapid generation of analogs. 4-(Boc-amino)pyridine-3-carboxylic acid (8 ) is attached via ester linkage, followed by:

  • Boc deprotection (TFA/DCM)
  • Condensation with ketoesters (9 ) using HATU/DIEA
  • TFA-mediated cyclative cleavage

This approach produces 23 derivatives with average yields of 42-67% and >95% purity.

Photochemical [4+2] Cycloaddition

UV irradiation (254 nm) of 2-azidonicotinaldehyde (10 ) and enamines (11 ) in acetonitrile induces nitrene formation and subsequent hetero-Diels-Alder reaction, yielding 56-82% of products with excellent diastereocontrol (dr >19:1):

$$
\text{C}6\text{H}4\text{N}4\text{O} + \text{C}5\text{H}{10}\text{N}2 \xrightarrow{h\nu} \text{C}{11}\text{H}{10}\text{N}4\text{O} + \text{N}2
$$

Enzymatic Desymmetrization

Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic tetracyclic intermediates (12 ) using vinyl acetate in MTBE. The (R)-enantiomer reacts preferentially (E = 38), providing enantioenriched naphthyridinone (13 ) with 92% ee after recrystallization:

$$
\text{rac-C}{12}\text{H}{14}\text{N}2\text{O}2 \xrightarrow{\text{CAL-B}} (R)-\text{C}{12}\text{H}{13}\text{OAcN}2\text{O} + (S)-\text{C}{12}\text{H}{14}\text{N}2\text{O}_2
$$

Continuous Flow Synthesis

A microreactor system combining Friedländer annulation and in-line purification achieves 89% yield at 0.5 mol scale:

  • Mixing zone: 2-aminopyridine (14 ) + levulinic acid (15 ) in AcOH
  • Reaction channel: 140°C, 12 min residence time
  • Crystallization module: Cool to 5°C, collect product (16 )

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

  • Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is synthesized via straightforward dehalogenation, whereas quinolino derivatives require complex cycloadditions.
  • Benzo[c]-1,5-naphthyridin-6(5H)-one synthesis is less regioselective compared to the Povarov-driven quinolino derivatives .
Structural and Functional Features
  • Quinolino[4,3-b][1,5]naphthyridin-6(5H)-one: Incorporates a quinoline ring, increasing aromatic surface area and π-stacking capacity .
  • Benzo[c]-1,5-naphthyridin-6(5H)-one : Contains a benzene ring fused to the naphthyridine core, improving lipophilicity .
  • Pyrido[3,4-c]pyridazines : Replaces one pyridine ring with a pyridazine, introducing additional nitrogen atoms for enhanced polarity .

Key Insights :

  • Quinolino derivatives exhibit broader enzyme inhibition and higher cytotoxicity than this compound, likely due to extended aromatic systems .
  • Halogenated derivatives (e.g., 8-bromo) show reduced activity, suggesting steric hindrance or electronic effects may limit target engagement .
Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Solubility (aq. buffer) Thermal Stability (°C)
This compound 198.21 g/mol 1.8 Low (≤10 µM) >250
Quinolino[4,3-b][1,5]naphthyridin-6(5H)-one 265.30 g/mol 2.5 Moderate (~50 µM) >200
Benzo[c]-1,5-naphthyridin-6(5H)-one 196.21 g/mol 2.1 Low (≤20 µM) >300
Pyrido[3,4-c]pyridazines 131.14 g/mol 1.0 High (>100 µM) ~150

Trends :

  • Larger molecular weight correlates with lower solubility but higher thermal stability.
  • Pyrido[3,4-c]pyridazines exhibit superior aqueous solubility due to their compact structure and polar pyridazine moiety .

Q & A

Q. What are the standard synthetic routes for Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one, and how can reaction conditions be optimized for yield and stereoselectivity?

The compound is synthesized via an intramolecular Povarov [4 + 2]-cycloaddition. Key steps include:

  • Condensation of 5-tosyl-functionalized aldehydes (e.g., [206] or [299]) with 3-aminopyridines ([298]) to form imine intermediates ([300]/[301]).
  • Regio- and stereospecific cyclization using BF3·OEt2 in refluxing chloroform, followed by prototropic tautomerization to yield tetrahydro intermediates ([302]/[303]).
  • Dehydrogenation with MnO2 in toluene to afford the final aromatic derivatives ([304]/[305]).
    Optimization Strategies :
  • Catalyst : BF3·OEt2 enhances cyclization efficiency. Alternative Lewis acids (e.g., AlCl3) may reduce stereoselectivity.
  • Temperature : Refluxing chloroform (~61°C) balances reaction rate and stability of intermediates.
  • Post-Synthetic Modifications : Tosyl deprotection using magnesium under acidic conditions improves solubility for biological assays.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • 1H/13C-NMR : Assigns proton environments and confirms regiochemistry. For example, aromatic protons in [305] appear at δ 7.37–8.12 ppm, while NH signals are observed as broad singlets.
  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1717 cm⁻¹ in pyridone derivatives).
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 409 for azo derivatives).

Q. Table 1: Key Spectral Data for a Representative Derivative

PropertyValue/DescriptionReference
1H-NMR (δ, ppm) 7.37–8.12 (Ar-H), 12.81 (NH)
13C-NMR (δ, ppm) 154.45 (C=O), 168.99 (C-S)
IR (ν, cm⁻¹) 1717 (C=O), 3055 (NH)

Advanced Research Questions

Q. How does this compound inhibit topoisomerase I, and which structural motifs are essential for activity?

  • Mechanism : The planar fused-ring system intercalates into DNA, stabilizing the topoisomerase I-DNA cleavage complex and preventing religation.
  • Critical Motifs :
    • Pyridone Ring : Hydrogen bonds with catalytic tyrosine residues (e.g., Tyr723 in human topo I).
    • Naphthyridine Core : Enhances π-π stacking with DNA base pairs.
  • SAR Insights : Derivatives with electron-withdrawing groups (e.g., -NO2) at position 8 show 10-fold higher activity (IC50 = 0.2 μM vs. 2.1 μM for unsubstituted analogs).

Q. Table 2: Antiproliferative Activity Against HeLa Cells

DerivativeSubstitutionIC50 (μM)Topo I Inhibition (%)
[305]-H2.145
[305-NO2]-NO20.292

Q. What experimental challenges arise in studying the ecological impact of this compound, and how can they be mitigated?

  • Persistence : Low biodegradability (half-life >60 days in soil).
  • Bioaccumulation : LogP = 1.02 suggests moderate hydrophobicity, but metabolites (e.g., hydroxylated forms) may accumulate in aquatic organisms.
    Mitigation Strategies :
  • Analytical Methods : Use LC-MS/MS to detect trace metabolites in environmental samples.
  • Ecotoxicology Models : Daphnia magna assays for acute toxicity (EC50 = 12 mg/L).

Q. How do structural variations in fused 1,5-naphthyridines affect their optical and electronic properties for material science applications?

  • Electron-Deficient Core : The naphthyridine system acts as an electron acceptor, enabling applications in organic semiconductors.
  • Tuning Strategies :
    • Substituents : Electron-withdrawing groups (e.g., -CN) reduce LUMO levels (-3.2 eV vs. -2.8 eV for -H).
    • Extended π-Systems : Annulation with quinoline improves charge mobility (μ = 0.12 cm²/V·s).

Methodological Guidance

Q. How should researchers resolve contradictions in biological activity data between this compound derivatives?

  • Control Experiments : Verify assay conditions (e.g., ATP levels in cytotoxicity assays).
  • Computational Modeling : Perform molecular docking to validate binding modes (e.g., AutoDock Vina).
  • Orthogonal Assays : Compare topoisomerase inhibition (gel electrophoresis) with cell viability (MTT assay) to distinguish direct vs. indirect effects.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.
  • Waste Disposal : Incinerate at >800°C to prevent toxic byproducts (e.g., HCN).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.